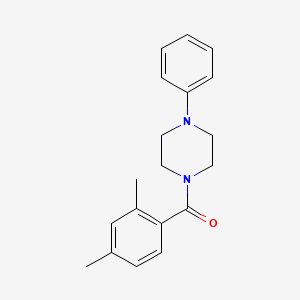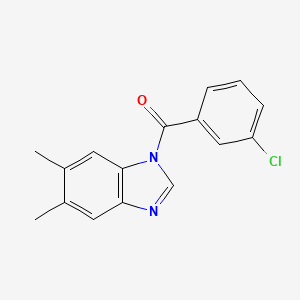
1-(2,4-dimethylbenzoyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethylbenzoyl)-4-phenylpiperazine, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a piperazine derivative that has been synthesized using different methods.
Mécanisme D'action
1-(2,4-dimethylbenzoyl)-4-phenylpiperazine acts as an agonist of nicotinic acetylcholine receptors, which are involved in various physiological processes, including learning, memory, and addiction. This compound binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and acetylcholine. This mechanism of action has been studied extensively in various in vitro and in vivo models.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase the release of dopamine and acetylcholine, which are neurotransmitters involved in reward and addiction. In vivo studies have shown that this compound can reduce nicotine self-administration in rats, suggesting its potential use as a treatment for nicotine addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dimethylbenzoyl)-4-phenylpiperazine has several advantages as a research tool, including its high potency and selectivity for nicotinic acetylcholine receptors. However, this compound also has limitations, including its short half-life and potential toxicity at high concentrations. These limitations should be taken into consideration when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 1-(2,4-dimethylbenzoyl)-4-phenylpiperazine. One direction is to study the potential use of this compound as a treatment for nicotine addiction in humans. Another direction is to develop new drugs based on the structure of this compound that can target other neurotransmitter receptors involved in addiction and other neurological disorders. Additionally, further studies are needed to investigate the potential toxicity of this compound and its derivatives in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound has been reported in various studies, and its mechanism of action has been extensively studied in various in vitro and in vivo models. This compound has several advantages as a research tool, but also has limitations that should be taken into consideration. Further research is needed to investigate the potential applications of this compound in various fields and to develop new drugs based on its structure.
Méthodes De Synthèse
1-(2,4-dimethylbenzoyl)-4-phenylpiperazine can be synthesized using different methods, including the reaction between 1-(2,4-dimethylphenyl)piperazine and benzoyl chloride. Another method involves the reaction between 1-(2,4-dimethylphenyl)piperazine and benzoyl isothiocyanate. The synthesis of this compound using these methods has been reported in various studies.
Applications De Recherche Scientifique
1-(2,4-dimethylbenzoyl)-4-phenylpiperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the function of nicotinic acetylcholine receptors. In pharmacology, this compound has been studied for its potential use as a drug to treat nicotine addiction. In medicinal chemistry, this compound has been studied for its potential use in the development of new drugs.
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-8-9-18(16(2)14-15)19(22)21-12-10-20(11-13-21)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJPZTPTXYUHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5852560.png)

![5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B5852574.png)
![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)




![4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5852629.png)
![methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5852634.png)
